molecular formula C4H5NO4 B2567949 (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 81130-97-4

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2567949
CAS No.: 81130-97-4
M. Wt: 131.087
InChI Key: ITQZGBLSWNNLFL-REOHCLBHSA-N
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Description

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a chiral oxazolidinone derivative that serves as a critical synthetic intermediate and key chiral scaffold in medicinal chemistry and organic synthesis . Its defined stereochemistry and multifunctional structure make it a valuable building block for constructing more complex, biologically active molecules. This compound is particularly significant in the development of novel anticoagulant therapies . It functions as a core precursor in the synthesis of advanced pharmaceutical compounds, most notably Rivaroxaban (BAY 59-7939), an orally active, direct Factor Xa (FXa) inhibitor . Rivaroxaban is approved for the prevention and treatment of thromboembolic diseases, and the stereospecific (5S) configuration of this oxazolidinone intermediate is essential for conferring the desired high affinity and selectivity for the FXa target . The mechanism of action for derivatives stemming from this scaffold involves direct inhibition of Factor Xa, a key serine protease in the coagulation cascade, thereby preventing thrombus formation . Beyond its primary application, the carboxylic acid moiety allows for further chemical transformations, such as amidation or esterification, facilitating its incorporation into larger molecular architectures or its use in the synthesis of diverse compound libraries for drug discovery . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZGBLSWNNLFL-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions to form the oxazolidine ring . Another approach involves the use of N-sulfinimines derived from glyceraldehyde acetonide, which undergo stereoselective addition reactions to form the desired oxazolidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Properties
One of the most notable applications of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its role as a potential anticoagulant. Research has identified oxazolidinone derivatives as effective inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. For instance, BAY 59-7939, derived from this class of compounds, has shown promising results in clinical trials for the prevention and treatment of thromboembolic diseases such as myocardial infarction and stroke .

Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It exhibits activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies have demonstrated that derivatives of oxazolidine compounds can inhibit bacterial growth by targeting ribosomal protein synthesis, making them potential candidates for new antibiotic therapies .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound derivatives. Research involving various analogs has shown significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). For example, a study indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique oxazolidine structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities. The compound can be utilized in the synthesis of other heterocyclic compounds, which are important in drug discovery .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticoagulant Inhibition of Factor Xa for thromboembolic disease treatmentBAY 59-7939 shows excellent oral bioavailability
Antimicrobial Activity against multidrug-resistant bacteriaEffective against Staphylococcus aureus
Anticancer Cytotoxicity against A549 and MCF-7 cell linesSignificant selective toxicity observed
Organic Synthesis Building block for complex molecular synthesisVersatile modifications possible

Case Studies

  • BAY 59-7939 Development : This compound was developed as an oral anticoagulant with high potency and selectivity for FXa. Its clinical trials have shown promising results in reducing thromboembolic events without significant bleeding risks .
  • Antimicrobial Efficacy : A study evaluated various oxazolidine derivatives against clinically relevant pathogens. The results indicated that some compounds exhibited potent activity against resistant strains, highlighting their potential as new antibiotic agents .
  • Anticancer Activity Assessment : Research on the cytotoxic effects of oxazolidine derivatives demonstrated their ability to induce apoptosis in cancer cells while maintaining low toxicity to normal cells, suggesting their viability as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include the formation of hydrogen bonds and coordination with metal ions, which stabilize the compound-target interactions .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
(5S)-2-Oxo-1,3-oxazolidine-5-carboxylic acid 60487-08-3 C₄H₅NO₄ 131.09 5-membered oxazolidine, S-configuration at C5, carboxylic acid at C5 Pharmaceutical intermediate (antibiotics, taxanes)
3-(3-Cyanophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid 1499593-22-4 C₁₁H₉N₂O₄ 233.20 3-Cyanophenyl substituent on oxazolidine ring Pharmaceutical intermediate, medicinal chemistry
(4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid - C₆H₉NO₄ 159.14 Ethyl group at C5, carboxylic acid at C4, (4S,5R) stereochemistry Chiral synthon for drug development
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid 507471-78-5 C₆H₈O₅ 160.12 6-membered dioxane ring, methyl group at C5 Potential use in polymer chemistry or as a solubilizing agent
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid - C₁₀H₇NO₃ 189.17 Fused quinoline ring, carboxylic acid at C4 Antioxidant activity, natural product derivative
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid - C₈H₆N₂O₃ 178.15 Benzimidazole core, carboxylic acid at C5 Pharmaceutical applications (e.g., protease inhibitors)
Cabazitaxel Impurity 15 - C₂₃H₂₅NO₇ 427.45 tert-Butoxycarbonyl and 4-methoxyphenyl substituents, (4R,5S) configuration Impurity in taxane anticancer drug synthesis

Key Differences and Functional Implications

Ring Size and Flexibility: The parent compound’s 5-membered oxazolidine ring offers rigidity, favoring stereoselective reactions.

Substituent Effects: Electron-withdrawing groups (e.g., 3-cyanophenyl in CAS 1499593-22-4) increase electrophilicity, aiding nucleophilic substitution reactions . Ethyl and methyl groups (e.g., in and ) enhance lipophilicity, impacting membrane permeability in drug candidates.

Stereochemistry: The S-configuration in the parent compound is critical for binding to biological targets (e.g., bacterial ribosomes in oxazolidinone antibiotics). Derivatives like Cabazitaxel Impurity 15 (4R,5S) highlight the role of stereochemistry in taxane drug efficacy .

Biological Activity: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid exhibits antioxidant properties due to its aromatic quinoline ring, unlike the oxazolidine-based compounds . Benzimidazole derivatives (e.g., ) are protease inhibitors, leveraging hydrogen-bonding interactions from the fused aromatic system .

Biological Activity

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique oxazolidine structure characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C4H5NO4C_4H_5NO_4, with a molecular weight of approximately 145.09 g/mol. The presence of the carboxylic acid group at the 5-position enhances its solubility and reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxazolidine ring facilitates hydrogen bonding and other non-covalent interactions that are crucial for its pharmacological effects. Notably, this compound has been identified as an inhibitor of voltage-gated sodium channels, particularly Na v 1.8, which is implicated in pain signaling pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays revealed that certain derivatives significantly reduced cell viability while exhibiting low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Toxicity to Non-Cancerous Cells
Compound AA54910Low
Compound BHCT11615Moderate
Compound CMCF712Low

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. Studies indicate effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the compound's ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DMRSA8 µg/mL
Compound EE. coli16 µg/mL
Compound FKlebsiella pneumoniae32 µg/mL

Case Study 1: Pain Management

In a study focusing on neuropathic pain models, this compound was evaluated for its analgesic properties. The results indicated that the compound effectively reduced pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Anticancer Research

Another investigation assessed the efficacy of various derivatives in treating lung cancer. The study utilized an A549 xenograft model to evaluate tumor growth inhibition. Results demonstrated that specific oxazolidine derivatives significantly suppressed tumor growth compared to controls, highlighting their potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves cyclization of chiral precursors to enforce the (5S) configuration. For example, stereoselective condensation of L-serine derivatives with carbonyl compounds can yield the oxazolidine ring. Chiral auxiliaries or enantioselective catalysts may be employed to preserve stereochemical integrity during ring closure . Key steps include monitoring reaction temperature (<60°C) and using anhydrous conditions to avoid racemization. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical.

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the oxazolidine ring and carboxylic acid moiety. Chemical shifts for the oxazolidine protons typically appear at δ 4.0–5.5 ppm, while the carboxylic acid proton is absent in D2_2O-exchanged spectra .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the absolute (5S) configuration. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 8.7159 Å, b = 12.817 Å, c = 20.737 Å have been reported for related oxazolidine derivatives .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is hygroscopic and should be stored in desiccators at 2–8°C. Solubility varies:

  • Polar solvents : Highly soluble in DMSO or methanol (>50 mg/mL).
  • Aqueous buffers : Limited solubility at neutral pH but improves under alkaline conditions (pH > 8).
    Stability assays (TGA/DSC) show decomposition above 200°C, with no significant degradation at room temperature for 6 months when stored properly .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve contradictions in hydrogen-bonding networks across polymorphs?

  • Methodological Answer : SHELXL refinement in SHELX suite analyzes hydrogen-bonding patterns (e.g., graph-set notation C22_2^2(8)) to differentiate polymorphs. For instance, conflicting reports of hydrogen-bond donor/acceptor ratios can be resolved by comparing O–H···O and N–H···O interactions in the asymmetric unit. Data collection at high resolution (<1.0 Å) and low temperature (100 K) minimizes thermal motion artifacts .

Q. What strategies optimize crystallization of this compound for high-quality diffraction data?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
  • Seeding : Introduce microcrystals from prior batches to control growth.
  • Temperature Gradients : Gradual cooling (0.5°C/hour) promotes large crystal formation.
    Structural studies on analogous compounds (e.g., trans-4-(1-naphthyl) derivatives) show that π-stacking interactions with aromatic moieties enhance crystal packing .

Q. How do intermolecular interactions influence the compound’s reactivity in solid-state synthesis or catalysis?

  • Methodological Answer : Hydrogen-bonding networks (e.g., carboxylic acid dimerization) and van der Waals interactions modulate reactivity. For example, in mechanochemical reactions, the oxazolidine ring’s rigidity directs regioselective acyl transfer. Computational modeling (DFT) of Hirshfeld surfaces identifies "hotspots" for intermolecular contacts, which can be validated via IR spectroscopy (C=O stretching at ~1700 cm1^{-1}) .

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